molecular formula C23H18N4O3S B8631166 2-Pyridinecarboxylic acid, 6-[8-[(2-benzothiazolylamino)carbonyl]-3,4-dihydro-2(1H)-isoquinolinyl]-

2-Pyridinecarboxylic acid, 6-[8-[(2-benzothiazolylamino)carbonyl]-3,4-dihydro-2(1H)-isoquinolinyl]-

Cat. No. B8631166
M. Wt: 430.5 g/mol
InChI Key: RYOWVJPNKQIXMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08232273B2

Procedure details

Compound 1B (71 mg, 0.15 mmol) was dissolved in 2 mL of EtOH. Two milliliters of water were then added followed by 2 mL of concentrated HCl. The reaction was stirred at room temperature for 72 hours until LCMS indicated complete conversion. Nitrogen gas was bubbled through the mixture to remove HCl and EtOH; a white solid precipitated. It was collected by filtration, rinsed with water and a small amount of Et2O and dried under vacuum to provide the product as a white solid (42 mg, 67%): 1HNMR (ppm, DMSO) 2.98 (t, J=6.15 Hz, 2H), 3.92 (t, J=6.06 Hz, 2H), 4.95 (s, 2H), 7.02 (d, J=8.5 Hz, 1H), 7.27 (d, J=7.3 Hz, 7.31-7.49 (m, 4H), 758 (d, J=7.5 Hz, 1H), 7.66-7.71 (m, 1H), 7.77 (d, J=8.0 Hz, 1H), 8.02 (d, J=7.9 Hz); LCMS m/z 431.0 (M+1).
Quantity
71 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Three
Yield
67%

Identifiers

REACTION_CXSMILES
Cl.Cl.[S:3]1[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[N:5]=[C:4]1[NH:12][C:13]([C:15]1[CH:16]=[CH:17][CH:18]=[C:19]2[C:24]=1[CH2:23][NH:22][CH2:21][CH2:20]2)=[O:14].[OH2:25].Cl.[CH3:27][CH2:28][OH:29]>>[S:3]1[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[N:5]=[C:4]1[NH:12][C:13]([C:15]1[CH:16]=[CH:17][CH:18]=[C:19]2[C:24]=1[CH2:23][N:22]([C:6]1[N:5]=[C:27]([C:28]([OH:25])=[O:29])[CH:9]=[CH:8][CH:7]=1)[CH2:21][CH2:20]2)=[O:14] |f:0.1.2|

Inputs

Step One
Name
Quantity
71 mg
Type
reactant
Smiles
Cl.Cl.S1C(=NC2=C1C=CC=C2)NC(=O)C=2C=CC=C1CCNCC21
Name
Quantity
2 mL
Type
reactant
Smiles
CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 72 hours until LCMS
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Nitrogen gas was bubbled through the mixture
CUSTOM
Type
CUSTOM
Details
to remove HCl and EtOH
CUSTOM
Type
CUSTOM
Details
a white solid precipitated
FILTRATION
Type
FILTRATION
Details
It was collected by filtration
WASH
Type
WASH
Details
rinsed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a small amount of Et2O and dried under vacuum

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
S1C(=NC2=C1C=CC=C2)NC(=O)C=2C=CC=C1CCN(CC21)C2=CC=CC(=N2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 42 mg
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.